molecular formula C16H22BrNO4S B12438280 4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester CAS No. 887591-20-0

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12438280
CAS No.: 887591-20-0
M. Wt: 404.3 g/mol
InChI Key: NXOHNJPMNHGWEM-UHFFFAOYSA-N
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Description

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C16H22BrNO2S It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with bromophenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Sulfide derivatives.

    Oxidation: Piperidone derivatives.

Scientific Research Applications

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(2-Oxoethyl)piperidine-1-carboxylic acid tert-butyl ester
  • tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate

Uniqueness

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromophenylsulfonyl group, which imparts specific reactivity and binding properties. This makes it a valuable intermediate in the synthesis of compounds with potential therapeutic applications.

Properties

CAS No.

887591-20-0

Molecular Formula

C16H22BrNO4S

Molecular Weight

404.3 g/mol

IUPAC Name

tert-butyl 4-(2-bromophenyl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-8-12(9-11-18)23(20,21)14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3

InChI Key

NXOHNJPMNHGWEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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